molecular formula C7H9NO B12906329 6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole CAS No. 508229-69-4

6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole

Cat. No.: B12906329
CAS No.: 508229-69-4
M. Wt: 123.15 g/mol
InChI Key: WEBGDHOHFPMFGX-UHFFFAOYSA-N
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Description

6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

The synthesis of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine can yield isoxazole derivatives . Industrial production methods may involve catalyst-free and microwave-assisted one-pot synthesis to enhance efficiency and yield .

Chemical Reactions Analysis

6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole can be compared with other isoxazole derivatives, such as:

  • 5-methylisoxazole
  • 3,5-dimethylisoxazole
  • 4,5-dihydroisoxazole

These compounds share the isoxazole core structure but differ in their substituents and ring modifications. The uniqueness of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole lies in its specific substitution pattern and the resulting chemical and biological properties .

Biological Activity

6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings on its biological properties, including anticancer activity and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes an oxazole ring fused to a cyclopentane moiety. This structural arrangement contributes to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A significant focus has been on its antiproliferative effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assessment :
    • In a study evaluating various heterocyclic compounds, this compound demonstrated promising cytotoxicity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The reported IC50 values ranged from 3.35 to 16.79 µM across different cell lines, indicating moderate to strong activity .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may disrupt critical signaling pathways involved in cancer cell growth and survival .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other pharmacological activities:

  • Antiviral Activity : Preliminary screenings have indicated that derivatives of this compound may possess antiviral properties, particularly against the Respiratory Syncytial Virus (RSV). Compounds structurally related to this compound were shown to inhibit viral entry in vitro .
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective effects, although detailed mechanisms remain to be elucidated. The compound's ability to modulate oxidative stress pathways may play a role in protecting neuronal cells from damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxazole ring and cyclopentane structure can significantly influence the potency and selectivity of the compound.

ModificationEffect on Activity
Methyl substitution at C6Enhanced cytotoxicity against A549 cells
Variations in substituents on the oxazole ringAltered selectivity for different cancer cell lines

Properties

CAS No.

508229-69-4

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

6-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole

InChI

InChI=1S/C7H9NO/c1-5-2-3-6-4-8-9-7(5)6/h4-5H,2-3H2,1H3

InChI Key

WEBGDHOHFPMFGX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1ON=C2

Origin of Product

United States

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